molecular formula C15H13ClN4O B7546275 4-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide

4-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide

Cat. No. B7546275
M. Wt: 300.74 g/mol
InChI Key: ZJUDIYVGXSULDW-UHFFFAOYSA-N
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Description

4-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is a novel chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of benzamides and is widely used in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide involves the modulation of GABA receptors. It acts as a positive allosteric modulator of GABA receptors, which enhances the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an overall reduction in neuronal excitability and a calming effect on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide include an increase in GABAergic neurotransmission, which leads to an overall reduction in neuronal excitability. This results in a calming effect on the brain, which can be beneficial in the treatment of anxiety and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is its ability to selectively modulate GABA receptors, which makes it a useful tool in the study of GABAergic neurotransmission. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 4-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide. One area of interest is the potential therapeutic effects of this compound in the treatment of anxiety and other neurological disorders. Another area of research is the development of more soluble analogs of this compound that can be administered more easily in experimental settings. Additionally, the study of the effects of this compound on other neurotransmitter systems, such as glutamate and dopamine, may provide further insights into its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide involves a multi-step process. Initially, 4-chlorobenzoyl chloride is reacted with 1-[(1H-1,2,4-triazol-3-yl)methyl]pyridin-3-amine in the presence of a base to form 4-chloro-N-[1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-yl]benzamide. This intermediate compound is then reacted with ethyl iodide in the presence of a base to obtain the final product, 4-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide.

Scientific Research Applications

4-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide has a wide range of scientific research applications. It is commonly used in the study of GABA receptors and their modulation. It is also used in the study of the effects of drugs on the central nervous system. In addition, it has been shown to have potential therapeutic effects in the treatment of anxiety, depression, and other neurological disorders.

properties

IUPAC Name

4-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c1-10(14-19-18-13-4-2-3-9-20(13)14)17-15(21)11-5-7-12(16)8-6-11/h2-10H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUDIYVGXSULDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide

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